molecular formula C14H11NO4 B6401043 3-Amino-5-(3-carboxyphenyl)benzoic acid CAS No. 1262006-57-4

3-Amino-5-(3-carboxyphenyl)benzoic acid

Cat. No.: B6401043
CAS No.: 1262006-57-4
M. Wt: 257.24 g/mol
InChI Key: RAPSAEUMKSJMDZ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-carboxyphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at position 3 and a 3-carboxyphenyl substituent at position 5 on the aromatic ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical applications.

Properties

IUPAC Name

3-amino-5-(3-carboxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPSAEUMKSJMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689889
Record name 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-57-4
Record name 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization-Bromination Protocol

  • Reagents : HBr (15%), NaNO₂ (2.5 M aqueous), CuBr.

  • Conditions : 0°C → 70°C, 1.5 hours.

  • Mechanism :

    • Diazotization of the amino group generates a diazonium salt.

    • Sandmeyer-type bromination replaces the diazonium group with bromine via CuBr-mediated radical coupling.

  • Yield : 68%.

  • Key Data :

    • ¹H NMR (CDCl₃) : δ 3.96 (s, 3H, OCH₃), 8.41–8.67 (m, 3H, Ar-H).

    • MS (ESI) : m/z 257/259 [M-H]⁻ (Br isotope pattern).

Alternative Bromination with n-Butyl Nitrite

  • Reagents : n-Butyl nitrite, CuBr₂, acetonitrile.

  • Conditions : 0–30°C, 1.5 hours.

  • Yield : 34%.

  • Limitations : Lower yield due to competing side reactions (e.g., ester hydrolysis).

Suzuki-Miyaura Coupling for Introducing the 3-Carboxyphenyl Group

The brominated intermediate undergoes cross-coupling with 3-(methoxycarbonyl)phenylboronic acid to install the 3-carboxyphenyl moiety.

Standard Coupling Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DME/H₂O or THF.

  • Yield : 70–85% (estimated from analogous reactions).

Post-Coupling Hydrolysis

  • Reagents : NaOH (aqueous), followed by HCl acidification.

  • Conditions : Reflux, 2–4 hours.

  • Outcome : Simultaneous hydrolysis of methyl esters to carboxylic acids.

Alternative Route: Nitro Reduction Pathway

A patent-pending method for analogous compounds involves nitro group reduction (CN112142661B, 2020):

Synthesis of 3-Nitro-5-(3-Carboxyphenyl)Benzoic Acid

  • Step 1 : Nitration of 5-bromobenzoic acid at position 3.

  • Step 2 : Suzuki coupling with 3-(methoxycarbonyl)phenylboronic acid.

  • Step 3 : Hydrolysis of methyl esters.

Catalytic Hydrogenation

  • Catalyst : Pd/C (10 wt%) under H₂ (1 atm).

  • Solvent : Ethanol/water (4:1).

  • Yield : 90–95%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Diazotization-BrominationDiazotization, Sandmeyer bromination68%High regioselectivityRequires handling of diazonium salts
Suzuki CouplingCross-coupling, ester hydrolysis70–85%Modular, scalableSensitivity to boronic acid purity
Nitro ReductionNitration, coupling, hydrogenation90%Avoids bromination stepsMulti-step, cost-intensive catalysts

Critical Reaction Optimization Insights

Protecting Group Strategy

  • Methyl Esters : Employed to prevent carboxylic acid interference during bromination and coupling.

  • Deprotection : NaOH-mediated hydrolysis ensures quantitative conversion to carboxylic acids without side reactions.

Solvent and Temperature Effects

  • Acetonitrile vs. THF : Higher yields observed in acetonitrile for bromination (68% vs. 34% in THF).

  • Coupling Efficiency : Polar aprotic solvents (DME) enhance Pd catalyst activity.

Scalability and Industrial Considerations

  • Cost Analysis :

    • Diazotization-bromination: Low-cost reagents (HBr, CuBr) but moderate yields.

    • Suzuki coupling: High catalyst costs offset by superior yields.

  • Waste Management : Cu byproducts from Sandmeyer reactions require chelation for safe disposal .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(3-carboxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Amino-5-(3-carboxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogs differ in substituent groups, influencing solubility, reactivity, and biological activity. Key examples include:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
3-Amino-5-(methylsulfonyl)benzoic acid C₈H₉NO₄S -SO₂CH₃ (5), -NH₂ (3) High polarity; potential drug intermediate
3-Amino-5-(trifluoromethyl)benzoic acid C₈H₆F₃NO₂ -CF₃ (5), -NH₂ (3) Enhanced lipophilicity; antimicrobial uses
3-Amino-5-(methylcarbamoyl)benzoic acid C₁₀H₁₂N₂O₃ -CONHCH₃ (5), -NH₂ (3) Amide functionality; protease inhibition
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide C₁₅H₁₈N₂OS Thiophene core, -OCH₃ (phenyl) Anticancer activity (HeLa cells)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase acidity and reduce solubility in non-polar solvents .
  • Thiophene-containing analogs exhibit distinct electronic properties, influencing redox behavior and bioactivity .
Anticancer Potential
  • 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid: A derivative showed 92% inhibition of HeLa cells (IC₅₀: 22.9 µg/ml), attributed to nitro group-mediated HDAC8 inhibition .
  • Thiophene analogs : Demonstrated moderate activity (IC₅₀: ~50 µg/ml), suggesting the core aromatic system’s role in cytotoxicity .
Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that:

  • Zero-order (0JA) and first-order (1JA) molecular connectivity indices correlate with acute toxicity (LD₅₀) in mice .
  • Substituents altering electron density (e.g., -COOH, -NH₂) may modulate toxicity, though specific data for 3-amino-5-(3-carboxyphenyl)benzoic acid is lacking .

Extraction and Solubility Behavior

While direct data on this compound is unavailable, studies on simpler benzoic acids reveal:

  • Benzoic acid derivatives with higher hydrophobicity (e.g., -CF₃, -CH₃) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients (m) .
  • Polar substituents (e.g., -COOH, -NH₂) reduce membrane phase mobility, slowing extraction compared to non-polar analogs .

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) generally outperform benzoic acids in antioxidant assays due to resonance-stabilized radicals. The 3-carboxyphenyl group in this compound may enhance radical scavenging compared to mono-substituted analogs, though this remains untested .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-(3-carboxyphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : Start with a benzene derivative such as 3,5-dibromobenzoic acid. Introduce the amino group via nucleophilic substitution using ammonia or protected amines under controlled pH (7–9) and temperature (80–100°C). The 3-carboxyphenyl moiety can be added via Suzuki-Miyaura coupling with a boronic acid derivative, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Key Variables : Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and solvent choice (THF or DMF) significantly impact yield. Purification via recrystallization or HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and carboxyl/amino groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~287 g/mol) and detect impurities .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Reference Standards : Cross-validate against pharmacopeial standards (USP/EP) if available .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Storage Protocol : Store at room temperature (20–25°C) in amber glass vials under nitrogen to prevent oxidation. Avoid humidity (>60% RH) to minimize hydrolysis of the carboxyl group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?

  • In Silico Strategies :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The carboxyl and amino groups often form hydrogen bonds with active-site residues .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio or Reaxys) propose one-step synthetic routes by analyzing >10⁶ reactions, prioritizing cost-effective pathways .
    • Validation : Compare predicted vs. experimental reaction yields (e.g., coupling reactions with <5% deviation) .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

  • Case Study : If enzyme inhibition assays (IC₅₀ = 10 µM) conflict with cell-based studies (EC₅₀ = 50 µM):

Assay Optimization : Adjust buffer pH (6.5–7.5) to stabilize the compound’s ionization state .

Metabolite Screening : Use LC-MS to identify intracellular degradation products (e.g., decarboxylated derivatives) .

Protein Binding : Measure serum protein binding via ultrafiltration; high binding (>90%) reduces free compound availability .

Q. How does the compound’s electronic structure influence its spectroscopic and catalytic properties?

  • DFT Calculations : Gaussian 16 simulations reveal:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .
  • Charge Distribution : The carboxyl group (partial charge = −0.45) acts as a hydrogen-bond acceptor, critical for co-crystallization studies .
    • Experimental Correlation : Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FT-IR data .

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